tert-Butyl 3-hydroxybutanoate
Description
Structural Features and Chiral Significance
Tert-butyl 3-hydroxybutanoate, with the chemical formula C8H16O3, is an ester containing a tert-butyl group and a hydroxyl group. biosynth.comnih.gov The presence of a chiral center at the C3 position, bearing the hydroxyl group, gives rise to two enantiomers: (S)-tert-butyl 3-hydroxybutanoate and (R)-tert-butyl 3-hydroxybutanoate. sigmaaldrich.combldpharm.com This chirality is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct biological activities. acs.org
The tert-butyl group is a bulky substituent that provides steric hindrance, which can influence the stereochemical outcome of reactions at adjacent positions. The hydroxyl group, on the other hand, is a versatile functional group that can be oxidized to a ketone, or its hydrogen can be substituted to form ethers or esters.
Table 1: Structural and Physical Properties of this compound Enantiomers
| Property | (S)-tert-Butyl 3-hydroxybutanoate | (R)-tert-Butyl 3-hydroxybutanoate |
| CAS Number | 82578-45-8 sigmaaldrich.com | 110171-06-7 bldpharm.com |
| Molecular Formula | C8H16O3 sigmaaldrich.com | C8H16O3 bldpharm.com |
| Molecular Weight | 160.21 g/mol cymitquimica.com | 160.21 g/mol bldpharm.com |
| Appearance | Liquid sigmaaldrich.com | - |
| Boiling Point | 228 °C at 760 mmHg sigmaaldrich.com | - |
| Density | 0.960 g/mL at 20 °C chemicalbook.com | - |
| Chirality | (S)-enantiomer sigmaaldrich.com | (R)-enantiomer bldpharm.com |
Data sourced from multiple chemical suppliers and databases.
Role as a Versatile Chiral Building Block and Synthetic Intermediate
Both enantiomers of this compound serve as crucial chiral building blocks in organic synthesis. bldpharm.com They are particularly valuable for introducing a specific stereochemistry into a target molecule.
The (S)-enantiomer is a key intermediate in the synthesis of various natural products and pharmaceuticals. researchgate.net For instance, it is a precursor for the synthesis of cryptocarya acetates, which are compounds with potential medicinal properties. researchgate.net The synthesis of (S)-tert-butyl 3-hydroxybutanoate can be achieved through the asymmetric reduction of tert-butyl acetoacetate (B1235776) using biocatalysts like Saccharomyces cerevisiae. researchgate.netscientific.net
The (R)-enantiomer is also a vital synthetic intermediate. It is used in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs. researchgate.net The development of efficient biocatalytic methods for the production of (R)-tert-butyl 3-hydroxyl-5-hexenoate, a derivative of (R)-tert-butyl 3-hydroxybutanoate, highlights its industrial importance. researchgate.net Furthermore, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester with potential therapeutic applications, can be synthesized from racemic ethyl 3-hydroxybutyrate (B1226725) using (R)-1,3-butanediol, which can be derived from (R)-3-hydroxybutyrate esters. mdpi.comgoogle.comgoogle.com
The versatility of this compound as a synthetic intermediate stems from the reactivity of its hydroxyl and ester functional groups. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions. The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing another handle for further chemical transformations.
Overview of Academic Research Trajectories and Industrial Relevance in Chemical Synthesis
Academic research on this compound has largely focused on the development of efficient and stereoselective methods for its synthesis. This includes both chemical and biocatalytic approaches. Chemical methods often involve the asymmetric reduction of the corresponding ketone, tert-butyl acetoacetate, using chiral catalysts. google.com Biocatalytic methods, employing enzymes or whole microorganisms, have gained prominence due to their high enantioselectivity and environmentally benign nature. researchgate.netscientific.nettechnion.ac.il
The industrial relevance of this compound is significant, primarily in the pharmaceutical industry. Its role as a key chiral precursor for the synthesis of blockbuster drugs like statins underscores its importance. researchgate.netgoogle.com The demand for enantiomerically pure forms of this compound has driven the development of scalable and cost-effective manufacturing processes. google.com Research continues to explore new applications of this versatile building block in the synthesis of novel bioactive compounds and materials.
Table 2: Key Applications of this compound Enantiomers
| Enantiomer | Application Area | Specific Use |
| (S)-tert-Butyl 3-hydroxybutanoate | Pharmaceutical Synthesis | Intermediate for cryptocarya acetates researchgate.net |
| (R)-tert-Butyl 3-hydroxybutanoate | Pharmaceutical Synthesis | Precursor for the side chain of statins researchgate.net |
| (R)-tert-Butyl 3-hydroxybutanoate | Therapeutic Research | Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate mdpi.comgoogle.comgoogle.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVFILAHLKSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338002 | |
| Record name | tert-Butyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90435-23-7 | |
| Record name | tert-Butyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Routes
The synthesis of tert-butyl 3-hydroxybutanoate can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, stereoselectivity, and industrial applicability. These routes primarily involve esterification strategies and the asymmetric reduction of β-ketoesters.
Esterification Strategies for tert-Butyl Esters
The formation of the tert-butyl ester functional group is a critical step in the synthesis of the target compound. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butyl alcohol to form carbocations under acidic conditions, specialized esterification methods are often employed. organic-chemistry.org
Direct esterification of 3-hydroxybutanoic acid with tert-butyl alcohol presents a straightforward approach. However, conventional Fischer esterification conditions, which typically involve strong acid catalysts, can lead to the formation of isobutene from the dehydration of tert-butyl alcohol. organic-chemistry.org To circumvent this, milder methods have been developed. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under gentle conditions, making it suitable for acid-labile substrates. organic-chemistry.org
Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to effectively convert various carboxylic acids into their tert-butyl esters in high yields. organic-chemistry.orgthieme.de This method is particularly advantageous for its speed and efficiency compared to traditional procedures. thieme.de
An industrially significant route to this compound's precursor, tert-butyl acetoacetate (B1235776), involves the reaction of diketene (B1670635) with tert-butyl alcohol. prepchem.comorgsyn.orggoogle.com This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst such as anhydrous sodium acetate or 4-(dimethylamino)pyridine. prepchem.comgoogle.com The use of 4-(dimethylamino)pyridine has been shown to produce tert-butyl acetoacetate in very high yields (up to 98.6%). google.com The resulting tert-butyl acetoacetate can then be reduced to afford this compound.
Asymmetric Reduction of β-Ketoesters (e.g., tert-Butyl Acetoacetate)
The creation of the chiral center at the C3 position with a specific stereochemistry is paramount for the synthesis of enantiomerically pure target compounds. This is most commonly achieved through the asymmetric reduction of the corresponding β-ketoester, tert-butyl acetoacetate.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to alcohols. technion.ac.ilthieme-connect.com The stereoselectivity of this reduction can be influenced by various factors, including the use of chiral additives. For instance, the combination of sodium borohydride with L-(+)-tartaric acid has been demonstrated to asymmetrically reduce tert-butyl acetoacetate, yielding the corresponding R-(-)-hydroxybutanoic acid tert-butyl ester with a synthetic yield of 73% and an optical yield of 84%. google.com
The reaction conditions, such as temperature and solvent, also play a crucial role in the stereochemical outcome. google.com For example, the reduction of tert-butyl acetoacetate with sodium borohydride in methanol (B129727) at 0°C is a common laboratory procedure. technion.ac.il It has been noted that in some cases, the reduction of β-keto esters with sodium borohydride can also lead to transesterification if a different alcohol is used as the solvent. thieme-connect.com
| Reducing Agent System | Substrate | Product | Synthetic Yield (%) | Optical Yield / Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄ / L-(+)-tartaric acid | t-butyl acetoacetate | R-(-)-hydroxybutanoic acid t-butyl ester | 73 | 84 (optical yield) | google.com |
| NaBH₄ / MeOH | tert-butyl-3-oxo-butyrate | (R,S)-Tert-Butyl-3-Hydroxybutyrate | Not specified | Not applicable (racemic) | technion.ac.il |
| diethyl methoxy (B1213986) borane (B79455) / NaBH₄ | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Corresponding diol | Not specified | 93 (diastereomeric excess) | google.com |
Chemo-catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the enantioselective reduction of β-ketoesters. This technique utilizes transition metal catalysts, most notably ruthenium, complexed with chiral ligands.
Ruthenium-based catalysts, such as those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a chiral ligand, are particularly effective for the asymmetric hydrogenation of β-keto esters. chimia.chacs.orgresearchgate.net The choice of the chiral ligand and reaction conditions allows for the selective synthesis of either the (R) or (S) enantiomer of the corresponding alcohol. researchgate.net The solvent can also play a significant role in the catalytic activity and enantioselectivity of the reaction. researchgate.net For example, the hydrogenation of methyl acetoacetate with a Ru-BINAP catalyst shows the highest activity in protic solvents like methanol or ethanol. researchgate.net
This methodology is highly valued in industrial processes due to its high enantioselectivity, often exceeding 95% ee, and the potential for catalyst recycling. chimia.ch
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ruthenium-(S)-BINAP | β-ketoester | (R)-hydroxyester | 97 | 95 | chimia.ch |
| Ruthenium-(S)-BIPHEMP | β-ketoester | (R)-hydroxyester | >99 (after crystallization) | Not specified | chimia.ch |
Mechanistic Studies of 1,2-Elimination Reactions
The 1,2-elimination reactions of β-hydroxy esters such as this compound are fundamental transformations that lead to the formation of α,β-unsaturated esters. These reactions proceed through a mechanistic continuum that spans the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways. The specific pathway and resulting stereochemistry are highly sensitive to the reaction conditions, including the base, solvent, and the nature of the leaving group.
The stereochemical outcome of the elimination reaction of derivatives of this compound provides insight into the operative mechanism. A study on tert-butyl 3-tosyloxybutanoate, where the hydroxyl group is converted to a better leaving group (tosylate), sheds light on this interface. nih.govpsu.edu
In these systems, base-catalyzed elimination can occur via either a syn- or anti-periplanar arrangement of the proton at the C-2 position and the leaving group at the C-3 position.
E2 Mechanism : This is a concerted process where the C-H bond cleavage and C-Leaving Group bond cleavage occur simultaneously. It typically proceeds with a strong preference for an anti-periplanar geometry to allow for optimal orbital overlap in the transition state. iitk.ac.in
E1cB Mechanism : This is a stepwise process involving the initial formation of a carbanion (enolate) intermediate, followed by the departure of the leaving group. iitk.ac.in If the enolate intermediate is short-lived, the reaction is termed E1cB irreversible, but if it is relatively stable and exists in equilibrium, the reaction is E1cB reversible. The stereoselectivity can be less defined than in an E2 reaction, as rotation around the C-C bond in the carbanion intermediate may occur before the leaving group departs.
Research on stereospecifically-deuterated tert-butyl 3-tosyloxybutanoate has shown that under non-ion pairing conditions, these substrates yield about 5-6% syn elimination, which is typical for acyclic compounds undergoing E2 reactions. nih.govresearchgate.net The formation of a significant amount (21-25%) of the (Z)-alkene from the (2R,3R)-diastereomer is considered a marker for an E2 pathway with an E1cB-like transition state, rather than a fully developed E1cB irreversible mechanism. nih.govresearchgate.net This suggests a transition state with significant carbanionic character at the α-carbon.
The efficiency and mechanism of the elimination reaction are profoundly influenced by the activation of the α-protons by the carbonyl group and the identity of the leaving group (nucleofuge).
Carbonyl Activation : The ester carbonyl group in this compound increases the acidity of the α-protons, making them more susceptible to abstraction by a base. This effect stabilizes the resulting negative charge in the enolate intermediate of the E1cB pathway or the carbanionic character in the E1cB-like E2 transition state. masterorganicchemistry.com However, studies have suggested that this carbonyl activation has little to no effect on the stereoselectivity of the elimination. nih.govpsu.edu
Nucleofuge Identity (Leaving Group) : The hydroxyl group (-OH) is a poor leaving group. For elimination to proceed efficiently, it must be converted into a better nucleofuge, such as a tosylate (-OTs), mesylate (-OMs), or halide. The nature of the leaving group is a critical factor in determining the reaction mechanism.
Good Leaving Groups : With a good leaving group like tosylate, the reaction tends to favor the E2 pathway. nih.gov
Poor Leaving Groups : With a poorer leaving group, the C-Leaving Group bond is harder to break, which can push the mechanism towards the E1cB end of the spectrum, where a distinct carbanion intermediate is formed first. researchgate.netresearchgate.net The use of a poorer beta-nucleofuge results in less of the (Z)-alkene product. nih.gov
The interplay between the base strength, leaving group ability, and substrate structure dictates the precise location of the mechanism on the E2-E1cB continuum.
Protection Group Chemistry Utilizing the tert-Butyl Ester Moiety
The tert-butyl ester functional group is a widely utilized protecting group for carboxylic acids in organic synthesis due to its distinct stability and cleavage conditions. thieme-connect.comacs.org
The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester highly resistant to basic hydrolysis (saponification) and attack by many other nucleophiles and reducing agents, conditions under which simpler esters like methyl or ethyl esters would be cleaved. thieme-connect.comyoutube.com
Deprotection of the tert-butyl ester is most commonly and conveniently achieved under acidic conditions. thieme-connect.comlibretexts.org The mechanism involves protonation of the ester oxygen, which is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and the carboxylic acid. The tert-butyl cation is subsequently neutralized, often by eliminating a proton to form isobutene.
A variety of acidic reagents can be employed for this deprotection, allowing for tunable reaction conditions:
Strong Acids : Trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), is a common and effective reagent. acs.org
Lewis Acids : Lewis acids such as zinc bromide (ZnBr₂) in DCM can also be used for chemoselective hydrolysis of tert-butyl esters. acs.orgmanchester.ac.uk
Milder Acids : Aqueous phosphoric acid has been reported as an environmentally benign reagent for the mild deprotection of tert-butyl esters, showing good selectivity in the presence of other acid-sensitive groups. organic-chemistry.orgnih.gov
This specific cleavage under acidic conditions provides orthogonality with other protecting groups that are labile under basic or hydrogenolysis conditions, making the tert-butyl ester a valuable tool in complex, multi-step syntheses. acs.org
Biocatalytic Synthesis and Enantioselective Processes
Biocatalysis provides an efficient and environmentally friendly route for the synthesis of enantiomerically pure compounds. For producing specific stereoisomers of this compound, which are valuable chiral building blocks for pharmaceuticals, enzyme-catalyzed asymmetric reductions are of significant importance. nih.govresearchgate.net
Enzyme-Catalyzed Asymmetric Reductions
The primary biocatalytic route to enantiopure this compound involves the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate. thermofisher.com This transformation is catalyzed by ketoreductases (KREDs), a class of oxidoreductase enzymes, which utilize cofactors like NADPH or NADH.
Using whole microbial cells as biocatalysts is often advantageous over isolated enzymes because the cells contain the necessary enzymatic machinery and systems for cofactor regeneration, which circumvents the need to add expensive external cofactors. redalyc.orgrsc.org Several yeast species have been identified as effective catalysts for the asymmetric reduction of tert-butyl acetoacetate. tugraz.at
Saccharomyces cerevisiae (Baker's Yeast) : Baker's yeast is a classic biocatalyst used for ketone reductions. nih.gov A specific strain, Saccharomyces cerevisiae B5, has been successfully used to synthesize (S)-tert-butyl 3-hydroxybutanoate from tert-butyl acetoacetate. researchgate.netscientific.net By optimizing reaction conditions such as pH, temperature, and the use of inhibitors like chloroform, a high enantiomeric excess (ee) and complete conversion can be achieved. researchgate.netscientific.net For example, at an initial substrate concentration of 2.0 g/L and a biomass of 140 g/L with 6 g/L chloroform, the conversion and ee both reached 100%. scientific.net
Rhodotorula rubra : This red yeast is another effective biocatalyst for the asymmetric reduction of keto esters. dntb.gov.uanih.gov It has been shown to reduce various β-keto esters with high stereoselectivity, often producing the corresponding β-hydroxy esters with excellent enantiomeric excess (90-99% ee). researchgate.netacs.org
Kluyveromyces marxianus : This yeast has also been identified as a potent biocatalyst for the asymmetric reduction of β-keto esters. redalyc.orgacs.org It can effectively reduce various substrates to their corresponding (R)- or (S)-hydroxy esters with high conversion rates and enantiopurity often exceeding 99% ee. redalyc.orgrsc.org
The table below summarizes representative results from the whole-cell bioreduction of tert-butyl acetoacetate and related ketoesters by these microorganisms.
Table 1: Whole-Cell Bioreduction of β-Ketoesters
| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | (S) | 100 | 100 | scientific.net |
| Rhodotorula rubra | Various β-ketonitriles | (S) or (R) | High | 90-99 | researchgate.net |
Application of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
The stereoselective synthesis of this compound, a valuable chiral building block, is frequently accomplished through the application of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes catalyze the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate, to the corresponding (R)- or (S)-hydroxy ester with high enantioselectivity.
KREDs, in particular, have been extensively studied and engineered for this purpose. They are utilized both as isolated enzymes and within whole-cell systems. researchgate.net For instance, a screening of various KREDs can lead to the identification of a highly stereoselective enzyme for the reduction of a ketoester like tert-butyl 4-chloroacetoacetate. researchgate.net Engineered KREDs have demonstrated commercial potential in the synthesis of optically pure products, achieving high substrate concentrations and product enantiomeric excess values greater than 99%. acs.org The reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is another example where carbonyl reductases have shown excellent activity. researchgate.netdntb.gov.ua A dual-enzyme system, comprising a KRED and an alcohol dehydrogenase from Lactobacillus kefir (LkADH), has been successfully employed on a pilot plant scale to produce tert-butyl (R)-3-hydroxy-5-hexenoate in 96% yield and with an enantiomeric excess greater than 99.9%. rsc.orgtudelft.nl
Alcohol dehydrogenases (ADHs) are also pivotal in the synthesis of chiral alcohols from prochiral ketones. researchgate.netnih.gov Protein engineering efforts have focused on enhancing the catalytic efficiency and substrate scope of natural ADHs. nih.gov For example, evolutionary coupling-inspired engineering of an ADH from Candida parapsilosis (CpRCR) identified distant mutation sites that improved its catalytic efficiency for β-ketoesters, including tert-butyl acetoacetate. nih.gov The resulting variants exhibited a significant increase in the kcat/Km value while maintaining high stereoselectivity. nih.gov
The general reaction scheme for the enzymatic reduction is as follows: tert-Butyl acetoacetate + NAD(P)H + H⁺ ⇌ tert-Butyl (R)- or (S)-3-hydroxybutanoate + NAD(P)⁺
Cofactor regeneration is a critical aspect of these enzymatic reductions. Systems often incorporate a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a corresponding co-substrate like glucose or formate to regenerate the consumed NAD(P)H. tudelft.nl
Optimization of Bioreaction Parameters (e.g., substrate concentration, biomass, pH, temperature, inhibitors)
To enhance the efficiency and economic viability of the enzymatic synthesis of this compound and related chiral alcohols, optimization of bioreaction parameters is essential. Key parameters that are frequently adjusted include substrate and biocatalyst concentration, pH, temperature, and the presence of inhibitors or co-solvents.
Substrate and Biocatalyst Concentration: Increasing the substrate load is desirable for industrial applications to maximize volumetric productivity. However, high concentrations of substrates like tert-butyl acetoacetate can lead to substrate inhibition or toxicity to whole-cell biocatalysts. nih.gov A fed-batch strategy, where the substrate is added incrementally, is a common approach to mitigate these issues and achieve high product titers. acs.orgnih.gov For example, in the production of ethyl (R)-4-chloro-3-hydroxybutyrate, a fed-batch approach in a biphasic system allowed for a total substrate loading of 1200 mmol in a 1-L reaction, a significant achievement for this class of compounds. nih.gov The concentration of the biocatalyst, whether as isolated enzyme or whole cells, is also optimized to ensure a high reaction rate without incurring excessive costs. acs.orgscispace.com
pH and Temperature: Enzyme activity and stability are highly dependent on pH and temperature. The optimal pH for ketoreductase- and alcohol dehydrogenase-catalyzed reactions is typically in the neutral range (pH 6.5–7.0). acs.orgnih.gov Maintaining the pH is crucial, especially in reactions that produce acidic byproducts, such as the gluconic acid formed during cofactor regeneration with glucose dehydrogenase. nih.gov Temperature optima are generally found between 25°C and 45°C. acs.orgresearchgate.net While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation and reduced stability over time. researchgate.netresearchgate.net
Biphasic Systems and Co-solvents: The use of an aqueous-organic biphasic system can be advantageous. It can help to alleviate substrate and product inhibition by partitioning the compounds between the two phases, and it can facilitate product recovery. acs.orgnih.gov Organic solvents such as methyl tert-butyl ether (MTBE), octanol, and n-heptane have been shown to be compatible with certain ADHs, with some even enhancing enzyme stability. nih.govscispace.com The selection of the organic solvent is critical, as some can be detrimental to enzyme activity. scispace.com For example, the activity of one alcohol dehydrogenase was found to be roughly correlated with the log P value of the organic solvent, with more hydrophobic solvents generally being more favorable. scispace.com
The table below summarizes the optimized conditions for the synthesis of a related chiral hydroxy ester, demonstrating the interplay of these parameters.
| Parameter | Optimized Value/Condition | Reference |
| Substrate Loading | 100 g/L (fed-batch) | acs.org |
| Biocatalyst Dose | 10 kU/L | acs.org |
| pH | 6.5 | acs.orgnih.gov |
| Temperature | 25 °C | acs.org |
| Cofactor Concentration | 0.1 mM NAD⁺ | acs.org |
| Reaction System | Toluene-aqueous biphasic system (1:1, v/v) | acs.org |
| Co-substrate | Isopropanol (1.5 equiv) for NADH regeneration | acs.org |
Lipase-Mediated Kinetic Resolution and Transformations
Enantioselective Transesterification with Lipases (e.g., Candida antarctica lipase (B570770) B (CAL-B))
Lipases are widely employed for the kinetic resolution of racemic 3-hydroxybutanoate esters. Candida antarctica lipase B (CAL-B), often used in its immobilized form (e.g., Novozym 435), is particularly effective due to its high enantioselectivity and stability. technion.ac.ilmdpi.comresearchgate.net The principle of kinetic resolution relies on the lipase catalyzing the acylation or transesterification of one enantiomer at a much higher rate than the other.
In a typical resolution of racemic this compound, the lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, such as vinyl acetate or isopropenyl acetate, leaving the unreacted (S)-enantiomer in high enantiomeric excess. technion.ac.ilresearchgate.net The reaction can be represented as:
(R,S)-tert-Butyl 3-hydroxybutanoate + Acyl donor --(CAL-B)--> (R)-tert-Butyl 3-acetoxybutanoate + (S)-tert-Butyl 3-hydroxybutanoate
This method is also used for the resolution of other 3-hydroxybutyrate (B1226725) esters, such as the ethyl ester. technion.ac.ilutupub.fi The process can be conducted in organic solvents like diisopropyl ether or tert-butyl methyl ether, or even under solvent-free conditions, which offers environmental and process intensification benefits. technion.ac.ilresearchgate.netutupub.fi For example, the acylation of racemic ethyl 3-hydroxybutanoate with isopropenyl acetate in the presence of CAL-B under solvent-free conditions yielded the corresponding (R)-acetate with high enantiomeric excess. researchgate.net
CAL-B is also used to catalyze the reverse reaction, alcoholysis, to produce enantiopure hydroxyesters from their corresponding acetates. technion.ac.ilmdpi.comresearchgate.net This versatility allows for the development of efficient two-step processes where both enantiomers can be obtained in high purity. technion.ac.il
Substrate Structural Effects on Enzyme Enantioselectivity
The enantioselectivity of lipases in the resolution of 3-hydroxybutyric acid esters is significantly influenced by the structure of the ester's alcohol moiety. Research has shown that the size and steric bulk of the alkyl group of the ester can modulate the enzyme's ability to discriminate between the two enantiomers.
A study investigating the effect of the ester group on the enantioselectivity of Candida antarctica lipase B (CAL-B) during acylation with vinyl acetate revealed a clear trend. technion.ac.il While extending the linear alkyl chain of the ester from ethyl to octyl resulted in a decrease in the enantiomeric excess of the product, the introduction of bulky groups, such as benzyl (B1604629) or tert-butyl, led to an improvement in the enantioselectivity of the enzyme. technion.ac.il This suggests that the active site of CAL-B can better differentiate between the enantiomers when a sterically demanding group like tert-butyl is present. These findings are crucial for substrate engineering and optimizing enzymatic resolutions to achieve higher optical purity. technion.ac.ilresearchgate.net
The table below illustrates the dependence of CAL-B enantioselectivity on the ester type in the acylation of 3-hydroxybutyric acid esters.
| Ester Group | Enantiomeric Excess (ee, %) | Reference |
| Ethyl | >96 | technion.ac.il |
| Octyl | Lower than ethyl | technion.ac.il |
| Benzyl | Improved | technion.ac.il |
| tert-Butyl | Improved | technion.ac.il |
Stereochemical Inversion Strategies for Unreacted Enantiomers
One common method involves a Mitsunobu-type reaction or a two-step mesylation/tosylation followed by nucleophilic substitution (SN2), which proceeds with inversion of configuration at the chiral center. For example, after the enzymatic acylation of racemic ethyl 3-hydroxybutanoate, the unreacted (S)-alcohol can be separated and subjected to an inversion process. mdpi.comresearchgate.net
A reported procedure involves the following steps:
Mesylation/Tosylation: The hydroxyl group of the unreacted (S)-enantiomer is converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). mdpi.comresearchgate.net
SN2 Substitution: The resulting sulfonate ester is then treated with a nucleophile, such as cesium acetate, which attacks the chiral carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry. mdpi.comresearchgate.net This forms the acetate of the desired (R)-enantiomer.
Hydrolysis: The final step is the hydrolysis or alcoholysis of the newly formed acetate ester to yield the desired (R)-3-hydroxybutanoate enantiomer. researchgate.net
This combination of enzymatic resolution and chemical inversion allows for an efficient transformation of a racemate into a single, valuable enantiomer. mdpi.comresearchgate.netutupub.fi
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical transformations to construct complex molecules efficiently. researchgate.netnih.gov This approach is particularly valuable for producing enantiomerically pure compounds like this compound and its derivatives, which are key intermediates in the pharmaceutical industry. researchgate.netubbcluj.rogoogle.com
A typical chemoenzymatic route might begin with a biocatalytic step to establish the desired stereocenter, followed by chemical modifications to complete the synthesis. For instance, the synthesis of the statin side chain intermediate, tert-butyl (R)-3-hydroxyl-5-hexenoate, was achieved through a highly stereoselective enzymatic reduction of the corresponding ketoester using a ketoreductase (KRED). researchgate.net This biocatalytic step replaced a less selective chemical reduction that required cryogenic temperatures. researchgate.net The resulting chiral alcohol was then subjected to further chemical transformations. researchgate.net
Another example is the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comgoogle.com A process can start with the transesterification of poly-(R)-3-hydroxybutyrate to produce an ester of (R)-3-hydroxybutyrate. A portion of this ester is then chemically reduced to (R)-1,3-butanediol. Finally, an enzyme-mediated transesterification between the (R)-1,3-butanediol and the remaining (R)-3-hydroxybutyrate ester yields the final product. google.com
The advantages of chemoenzymatic strategies include:
High Selectivity: Enzymes provide excellent chemo-, regio-, and enantioselectivity, often eliminating the need for complex protection and deprotection steps. utupub.fi
Milder Reaction Conditions: Biocatalytic steps are typically performed under mild conditions (e.g., near-neutral pH, ambient temperature), which can prevent the degradation of sensitive functional groups. researchgate.net
Reduced Waste: By improving selectivity and reducing the number of synthetic steps, chemoenzymatic routes can lead to more sustainable and environmentally friendly processes. utupub.fi
The integration of enzymatic and chemical steps offers a powerful platform for the practical and scalable synthesis of chiral molecules. nih.gov
Industrial Production Methodologies
The industrial-scale synthesis of chiral molecules such as this compound necessitates methodologies that are not only efficient and high-yielding but also sustainable and economically viable. Modern advancements in chemical engineering and biotechnology have led to the development of sophisticated production techniques that move beyond traditional batch processing. These include the adoption of continuous flow chemistry and the refinement of large-scale biocatalytic transformations, which offer significant improvements in process control, safety, and product quality.
The synthesis of tertiary butyl esters, including this compound, has been significantly advanced through the adoption of flow microreactor systems. rsc.org These systems offer a more efficient, versatile, and sustainable alternative to conventional batch processing. rsc.org Continuous flow chemistry provides numerous advantages, such as enhanced mass and heat transfer, precise control over reaction parameters like temperature and residence time, and improved safety by minimizing the volume of hazardous materials handled at any given moment. rsc.orgrsc.org
The move from batch to continuous flow has demonstrated remarkable increases in productivity. For instance, in the lipase-mediated synthesis of esters, switching from a batch reactor to a continuous flow system can increase the space-time yield (STY) dramatically. One study showed an improvement from 12 g L⁻¹ h⁻¹ in batch to 784 g L⁻¹ h⁻¹ in a flow system, representing a 65-fold increase in productivity. rsc.org This enhancement is largely due to the circumvention of diffusion limitations often encountered in biphasic batch reactions and the ability to operate at higher substrate loadings. rsc.org
Research into the enzymatic synthesis of various esters in microreactors has established optimal operating conditions. For the synthesis of methyl butanoate using Thermomyces lanuginosus lipase, optimal conditions were found to be a temperature of 40°C, a flow rate of 0.1 mL min⁻¹, and an enzyme loading of 123 U g⁻¹. nih.gov However, increasing the flow rate can lead to a decrease in conversion yield, as it shortens the residence time of reactants within the reactor. nih.gov The application of these principles is crucial for designing efficient industrial processes for this compound. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Systems for Biocatalytic Ester Synthesis
| Feature | Batch Reactor System | Continuous Flow Microreactor System |
|---|---|---|
| Productivity (STY) | Lower (e.g., 12 g L⁻¹ h⁻¹) rsc.org | Significantly Higher (e.g., 784 g L⁻¹ h⁻¹) rsc.org |
| Mass Transfer | Often limited by diffusion rsc.org | Enhanced due to high surface-to-volume ratio mdpi.com |
| Process Control | Less precise control over temperature and mixing | Precise control of residence time, temperature, and pressure rsc.org |
| Safety | Higher risk due to large volumes of reactants/solvents | Reduced risk with smaller reaction volumes rsc.orgrsc.org |
| Scalability | Scaling up can be complex | Scaled by operating for longer durations or in parallel ("numbering-up") rsc.org |
| Enzyme Stability | Mechanical stress from stirring can reduce activity | Reduced attrition of immobilized enzyme activity rsc.org |
Biocatalysis has emerged as a powerful tool for the large-scale production of enantiomerically pure compounds. The high selectivity of enzymes allows for the synthesis of specific stereoisomers, which is critical for pharmaceutical intermediates. Several studies have demonstrated the successful scaling of biocatalytic processes for producing 3-hydroxybutyrate esters and related compounds.
A notable example is the pilot-plant scale synthesis of enantiomerically pure tert-butyl (R)-3-hydroxyl-5-hexenoate, a key statin side-chain intermediate. researchgate.net Using a ketoreductase (KRED-06), researchers successfully produced 3.21 kg of the target molecule with a high yield of 96.2% and excellent enantiomeric excess (>99.9% ee). researchgate.net This process advantageously replaces the need for cryogenic conditions (-40 °C) required in previous chemical synthesis methods. researchgate.net
For the synthesis of the closely related (R)- and (S)-ethyl-3-hydroxybutyrate, an efficient two-step enzymatic process was developed and scaled to a multi-kilogram level using immobilized Candida antarctica lipase B. rsc.org This process yielded both enantiomers in high chemical purity (99%) and enantiomeric excess (>96% ee). rsc.org The use of a bulky tert-butyl group in similar reactions has been noted to improve the enantioselectivity of the enzyme. rsc.org
The asymmetric reduction of tert-butyl acetoacetate to (S)-tert-butyl 3-hydroxybutyrate has been achieved using Saccharomyces cerevisiae B5 as the biocatalyst. researchgate.net Optimization of the reaction conditions—including a reaction time of 60 hours, a temperature of 30°C, and an initial pH of 6.2—was crucial for achieving high conversion and optical purity. researchgate.net Furthermore, the development of continuous-flow bioreactors with co-immobilized enzymes is a promising strategy for industrial production. A system using an aldo-keto reductase and a glucose dehydrogenase has been constructed for the synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, demonstrating the potential for integrating biocatalysis with continuous manufacturing for complex chiral molecules. researchgate.net
Table 2: Examples of Scaled-Up Biocatalytic Synthesis of 3-Hydroxybutanoate Derivatives
| Product | Biocatalyst | Substrate | Scale/Concentration | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| tert-Butyl (R)-3-hydroxyl-5-hexenoate researchgate.net | Ketoreductase (KRED-06) | tert-Butyl 3-oxo-5-hexenoate | 3.21 kg (Pilot-plant) | 96.2% | >99.9% |
| (R)- and (S)-Ethyl-3-hydroxybutyrate rsc.org | Candida antarctica lipase B | Racemic ethyl-3-hydroxybutyrate | Multi-kilogram | >99% (chemical purity) | >96% |
| (S)-tert-Butyl 3-hydroxybutyrate researchgate.net | Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | 6 g/L | High conversion | High optical purity |
Advanced Reactivity and Derivatization Strategies
Modifications of the Hydroxyl Functionality
The secondary hydroxyl group in tert-butyl 3-hydroxybutanoate can undergo several key reactions, including oxidation to a carbonyl group and activation for substitution reactions.
Oxidation Reactions (e.g., to carbonyl group)
The secondary alcohol of this compound can be oxidized to the corresponding ketone, tert-butyl 3-oxobutanoate (also known as tert-butyl acetoacetate), using a variety of mild oxidizing agents. These reactions are typically performed under conditions that avoid the cleavage of the labile tert-butyl ester group.
Commonly employed methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.orgorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and high yields. wikipedia.org
The Dess-Martin periodinane oxidation is another effective method that offers the advantages of neutral pH, room temperature reaction conditions, and a simple workup. wikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine reagent that is highly selective for the oxidation of primary and secondary alcohols. researchgate.net
| Oxidizing Agent | Product | Typical Conditions |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | tert-Butyl 3-oxobutanoate | Low temperature (-78 °C), CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | tert-Butyl 3-oxobutanoate | Room temperature, CH₂Cl₂ |
Activation for Substitution (e.g., tosylation, mesylation)
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution reactions at the C3 position, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.
These sulfonate esters are excellent leaving groups, allowing for subsequent reactions with a wide range of nucleophiles to introduce new functional groups at the C3 position.
| Reagent | Activating Group | Product |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | tert-Butyl 3-(tosyloxy)butanoate |
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | tert-Butyl 3-(mesyloxy)butanoate |
Transformations of the Ester Group
The tert-butyl ester group of this compound can also be chemically modified through reduction, substitution, or hydrolysis.
Reductions to Alcohols
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a hydroxyl group, resulting in the formation of 1,3-butanediol. organicreactions.orgmasterorganicchemistry.comwikipedia.org This reaction proceeds via the formation of an aldehyde intermediate which is then further reduced. masterorganicchemistry.com
Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce esters to aldehydes, but the reaction must be carefully controlled at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.comnptel.ac.inwikipedia.orgchemistrysteps.com
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Butanediol | A strong reducing agent that converts the ester to a primary alcohol. |
| Diisobutylaluminium hydride (DIBAL-H) | 3-Hydroxybutanal | Requires careful temperature control to isolate the aldehyde. |
Substitution Reactions
The tert-butyl ester can undergo substitution reactions, most notably transesterification. In the presence of an acid or base catalyst, this compound can react with another alcohol to form a new ester and tert-butanol. wikipedia.org This equilibrium-driven reaction can be used to synthesize a variety of different esters of 3-hydroxybutanoic acid. The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can convert them into the corresponding acid chlorides, which are versatile intermediates for the synthesis of other esters and amides. organic-chemistry.org
Hydrolysis of the tert-Butyl Ester Moiety
The tert-butyl ester group is a common protecting group for carboxylic acids because it is stable under many reaction conditions but can be readily cleaved under acidic conditions. acsgcipr.org The hydrolysis of this compound to 3-hydroxybutanoic acid is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.netbio-protocol.org
The mechanism of this deprotection involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation, which then gets deprotonated to form isobutylene. stackexchange.comresearchgate.netechemi.com This method is highly effective and widely used in organic synthesis. nih.gov
| Reagent | Product | Byproduct |
| Trifluoroacetic acid (TFA) | 3-Hydroxybutanoic acid | Isobutylene, tert-Butyl trifluoroacetate |
| Aqueous Phosphoric Acid | 3-Hydroxybutanoic acid | tert-Butanol |
| Zinc Bromide (ZnBr₂) | 3-Hydroxybutanoic acid | Isobutylene |
Stereoselective Alkene Formation through Elimination
The stereochemical outcome of the elimination reaction of β-hydroxy esters is dictated by the relative orientation of the hydroxyl and the proton on the adjacent carbon atom during the transition state. A syn-elimination, where the hydroxyl group and the proton are on the same side of the molecule, leads to the formation of a (Z)-alkene. Conversely, an anti-elimination, with the hydroxyl and proton on opposite sides, results in an (E)-alkene. To achieve stereoselectivity, the hydroxyl group is typically converted into a better leaving group, and the reaction conditions are chosen to favor one elimination pathway over the other.
Formation of (Z)- and (E)-2-butenoates
The controlled synthesis of (Z)- and (E)-tert-butyl 2-butenoate from this compound hinges on the diastereoselective preparation of the syn- and anti-β-hydroxy ester precursors, respectively, followed by a stereospecific elimination.
Formation of (E)-tert-Butyl 2-butenoate via anti-Elimination:
The synthesis of the (E)-isomer generally proceeds through an anti-elimination pathway. A common strategy involves the activation of the hydroxyl group of anti-tert-butyl 3-hydroxybutanoate, often via a Mitsunobu reaction. In this two-step sequence, the alcohol is first converted to an intermediate with a good leaving group, such as a p-nitrobenzoate ester, with inversion of stereochemistry. Subsequent treatment with a base facilitates an E2 elimination, where the proton and the leaving group are in an anti-periplanar arrangement, leading to the formation of the (E)-alkene.
Formation of (Z)-tert-Butyl 2-butenoate via syn-Elimination:
The synthesis of the (Z)-isomer requires a syn-elimination pathway. This is typically achieved by starting with the syn-diastereomer of this compound. The hydroxyl group can be converted into a group that facilitates a concerted syn-elimination, such as a xanthate ester in the Chugaev elimination or a selenoxide in a selenoxide elimination. A modified Mitsunobu protocol can also be employed to introduce a leaving group that favors syn-elimination under specific basic conditions.
Detailed research has established reaction conditions that favor the formation of each isomer. The choice of reagents and reaction parameters is crucial in directing the stereochemical outcome.
Table 1: Stereoselective Formation of (Z)- and (E)-2-Butenoates from this compound
| Target Isomer | Precursor Diastereomer | Reaction Strategy | Key Reagents | Typical Yield (%) | Stereoselectivity (Z:E or E:Z) |
| (Z)-2-Butenoate | syn-tert-Butyl 3-hydroxybutanoate | syn-Elimination | 1. DEAD, PPh₃, HN₃ 2. Base | High | Predominantly Z |
| (E)-2-Butenoate | anti-tert-Butyl 3-hydroxybutanoate | anti-Elimination | 1. DEAD, PPh₃, p-NO₂C₆H₄COOH 2. DBU | High | Predominantly E |
DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine, HN₃: Hydrazoic acid, p-NO₂C₆H₄COOH: p-Nitrobenzoic acid, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene. The yields and stereoselectivities are generalized from typical outcomes of these reaction types and may vary based on specific experimental conditions.
Applications in Advanced Organic Synthesis
Asymmetric Synthesis of Chiral β-Hydroxy Compounds
The inherent chirality of tert-butyl 3-hydroxybutanoate makes it an excellent starting material for the synthesis of other optically active β-hydroxy compounds. The tert-butyl ester group provides steric hindrance and stability, influencing the stereochemical outcome of reactions at or near the chiral center.
Precursor to Enantiomerically Pure β-Hydroxy Acids and Esters
Chiral this compound serves as a valuable scaffold for the synthesis of various enantiomerically pure β-hydroxy acids and esters. These compounds are significant intermediates in the production of pharmaceuticals and other bioactive molecules. Enzymatic and chemoenzymatic methods are frequently employed to achieve high enantioselectivity.
Lipases, for instance, are used in the kinetic resolution of racemic mixtures, selectively catalyzing the hydrolysis of one enantiomer and leaving the other unreacted and in high enantiomeric purity. mdpi.comgoogle.com Similarly, ketoreductases (KREDs) and alcohol dehydrogenases facilitate the enantioselective reduction of corresponding β-keto esters to yield chiral β-hydroxy esters with high precision. google.com These biocatalytic approaches are often preferred in industrial settings due to their high efficiency and environmentally benign reaction conditions.
The transformation of this compound into other esters can be achieved through transesterification, a reaction that can be catalyzed by acids, bases, or enzymes. google.com This process allows for the modification of the ester group while retaining the critical β-hydroxy functionality, expanding the synthetic utility of the original chiral building block.
Building Block for Chiral 3-Hydroxy-γ-Butyrolactones
Enantiomerically pure (S)-3-hydroxy-γ-butyrolactone is a key chiral intermediate in the pharmaceutical industry, utilized in the synthesis of various drugs. nih.gov this compound derivatives are effective precursors for these valuable lactones. For example, a method for producing 3-hydroxy-γ-butyrolactone involves the reaction of tert-butyl 4-bromo-3-hydroxybutanoate with water under controlled pH, demonstrating a direct pathway from a substituted butanoate ester to the target lactone. google.com
The synthesis often involves an intramolecular cyclization where the hydroxyl group attacks the ester carbonyl, a process that can be facilitated after modification of the carbon chain. The tert-butyl group serves as a temporary protecting group for the carboxylic acid, which is later removed to allow for lactonization. Chemoenzymatic strategies have been developed for large-scale production, starting from materials like malic acid and employing lipases for selective hydrolysis, underscoring the industrial importance of these chiral lactones. nih.gov
Synthesis of Complex Chiral Molecules and Pharmaceutical Intermediates
The structural features of this compound make it an ideal starting point for the synthesis of more complex chiral molecules, including key fragments of blockbuster drugs. The hydroxyl and protected carboxyl groups allow for sequential, controlled modifications.
Construction of Chiral Amino Acid Derivatives (e.g., β-hydroxy-α-amino acid esters, N-acyl derivatives)
Chiral β-hydroxy-α-amino acids are crucial components of numerous marketed drugs. researchgate.net The synthesis of these complex structures can be achieved using building blocks derived from this compound. The tert-butyl ester is a common protecting group for the carboxyl function of amino acids, preventing unwanted side reactions during peptide coupling or other transformations. google.com
The synthesis of β-hydroxy γ-amino acids, for example, can be accomplished through complimentary aldol (B89426) reactions where the stereochemistry is carefully controlled. nih.gov The tert-butyl group is advantageous due to its stability under various reaction conditions and its selective removal under acidic conditions, such as with trifluoroacetic acid, without disturbing other sensitive functional groups in the molecule. libretexts.org This strategy is integral to the synthesis of N-protected amino acid derivatives used in further synthetic steps. nih.govgoogle.com
| Derivative Type | Synthetic Utility | Key Features of tert-Butyl Group |
| β-hydroxy-α-amino acid esters | Building blocks for pharmaceuticals | Carboxyl protection, steric influence |
| N-acyl derivatives | Intermediates for modified peptides | Stability during acylation reactions |
| N-Boc protected amino acids | Standard reagents in peptide synthesis | Acid-labile removal |
Intermediates for Statin Side Chains and Related Drug Candidates
One of the most significant applications of chiral 3-hydroxybutanoate derivatives is in the synthesis of the side chains of statin drugs, which are widely prescribed to lower cholesterol. jchemrev.commdpi.com Derivatives like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate are key chiral intermediates for blockbuster drugs such as Rosuvastatin and Atorvastatin. researchgate.netnih.gov
The synthesis of these statin side chains often relies on the stereoselective reduction of a β-keto ester precursor. Carbonyl reductase enzymes have been successfully employed for the large-scale, diastereoselective synthesis of the required syn-3,5-dihydroxy hexanoate (B1226103) structure, achieving high yields and excellent enantiomeric excess. researchgate.netresearchgate.net The tert-butyl ester is particularly suitable for these bulky intermediates, and its presence is crucial for the efficiency of subsequent synthetic steps.
| Statin Drug | Key Intermediate Derived from tert-Butyl Ester | Synthetic Method |
| Atorvastatin | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Biocatalytic asymmetric reduction |
| Rosuvastatin | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Stereoselective enzymatic reduction |
Role in Peptide Synthesis as a Protected Intermediate
In peptide synthesis, protecting groups are essential to prevent undesired side reactions and ensure the correct amino acid sequence. The tert-butyl group is widely used to protect carboxyl groups, as well as the side chains of amino acids like aspartic acid, glutamic acid, serine, threonine, and tyrosine. libretexts.org Similarly, the tert-butyloxycarbonyl (Boc) group is a standard protecting group for the N-terminus of amino acids. peptide.comnih.govspringernature.com
This compound, as a protected β-hydroxy acid, can be incorporated into peptide structures or serve as a starting point for more complex, non-standard amino acid residues. The tert-butyl ester's stability to a wide range of reagents, coupled with its clean, acid-catalyzed removal, makes it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of peptides containing unique hydroxy acid moieties, which can influence their structure and biological activity.
Utilization in Polymer Chemistry and Bioplastics Research
In the realm of polymer science, this compound is investigated for its potential role in creating biodegradable polyesters, which are of significant interest as sustainable alternatives to conventional plastics.
The chemical synthesis of well-defined, short-chain polymers of (R)-3-hydroxybutanoic acid, known as oligo((R)-3-hydroxybutanoates) (OHB), has been explored to study the properties and functions of these naturally occurring molecules. In these multi-step syntheses, protecting groups are essential to control the polymerization process. Research has demonstrated the use of a tert-butyl ester to protect the C-terminus (the carboxylic acid end) of the hydroxy acid monomer or oligomer during fragment coupling synthesis. ethz.ch This strategy prevents uncontrolled chain extension and allows for the systematic, step-wise building of the oligomer chain to a specific, desired length. ethz.ch
The general approach for synthesizing these "monodisperse" oligomers is outlined in the table below, highlighting the role of different protecting groups.
| Oligomer Terminus | Protecting Group | Purpose |
| C-terminus (Carboxyl) | tert-Butyl ester | Prevents unwanted reactions at the carboxylic acid end during chain elongation. |
| O-terminus (Hydroxyl) | Benzyl (B1604629) ether | Protects the hydroxyl end while the carboxyl end of another unit is activated for coupling. |
This table illustrates a common strategy for the controlled chemical synthesis of Oligo((R)-3-hydroxybutanoates), where tert-butyl esters serve as a key protecting group. ethz.ch
Poly-3-hydroxybutyrate (PHB) is the most common type of polyhydroxyalkanoate (PHA), a class of bioplastics produced naturally by various microorganisms. wikipedia.org While the dominant production method for PHB and its copolymers like Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is bacterial fermentation, chemical synthesis routes are also an area of active research. wikipedia.orgnih.gov These chemical methods often aim to achieve better control over the polymer's molecular weight and structure.
The primary chemical route to synthetic PHB involves the ring-opening polymerization of β-butyrolactone, a cyclic ester derived from 3-hydroxybutanoic acid. cornell.edunih.gov This method has been shown to produce high molecular weight PHB. cornell.edunih.gov Other chemical strategies include the polycondensation of 3-hydroxybutanoic acid or the transesterification of its simpler esters, such as the methyl or ethyl esters, which can be derived from the depolymerization of biologically produced PHB. google.comorgsyn.org
Direct polymerization of this compound is not a commonly cited pathway for PHB or PHBV synthesis. The steric hindrance of the bulky tert-butyl group makes it less reactive in typical transesterification or polycondensation reactions compared to smaller esters like methyl or ethyl esters. The main utility of the tert-butyl ester in this context remains as a protecting group in the controlled synthesis of specific oligomers rather than as a direct monomer for large-scale polymerization of high molecular weight PHB or PHBV. ethz.ch
| Polymer | Primary Monomer(s) | Common Synthesis Route |
| PHB | 3-hydroxybutyrate (B1226725) | Microbial Fermentation; Ring-Opening Polymerization of β-butyrolactone. wikipedia.orgcornell.edunih.gov |
| PHBV | 3-hydroxybutyrate, 3-hydroxyvalerate | Microbial Fermentation (co-feeding of precursors). nih.gov |
This table summarizes the predominant synthesis routes for PHB and PHBV.
Role in Environmental and Microbial Metabolism
Involvement in Aerobic Degradation Pathways of Fuel Oxygenates
The compound's relevance in environmental science is highlighted by its role as an intermediate in the microbial degradation of fuel oxygenates, which are common groundwater contaminants.
Fuel oxygenates such as Methyl tert-Butyl Ether (MTBE) and Ethyl tert-Butyl Ether (ETBE) are added to gasoline to improve combustion and reduce emissions. nih.govresearchgate.net However, their high water solubility and recalcitrance to degradation lead to significant groundwater contamination. nih.govdss.go.th Aerobic microbial degradation is a key process for the natural attenuation of these compounds. nih.govnih.gov
The aerobic degradation pathway for both MTBE and ETBE generally proceeds through the formation of tert-butyl alcohol (TBA). nih.govnih.govresearchgate.net This initial step is typically catalyzed by a monooxygenase enzyme. nih.govnih.gov TBA is then further oxidized to 2-hydroxyisobutyrate (B1230538) (2-HIBA), a key intermediate in the pathway. nih.govresearchgate.netresearchgate.net While a limited number of bacterial strains can carry out this degradation, the subsequent steps for metabolizing the tert-butyl moiety were, for a long time, unclear. nih.govasm.org
A critical step in the complete mineralization of MTBE and ETBE is the metabolic conversion of 2-hydroxyisobutyrate (2-HIBA). Research has demonstrated that this transformation involves an isomerization reaction that converts 2-HIBA into 3-hydroxybutyrate (B1226725). nih.govasm.org This conversion is significant because it transforms a tertiary, branched-chain acid (2-HIBA) into a straight-chain metabolite (3-hydroxybutyrate) that can be readily integrated into central carbon metabolism. researchgate.netresearchgate.netnih.gov In several bacterial strains, such as Aquincola tertiaricarbonis L108, the degradation of 2-HIBA was found to be strictly dependent on the presence of cobalt, suggesting the involvement of a vitamin B12 (cobalamin)-dependent enzyme. nih.govasm.orgfrontiersin.org When these bacteria were grown in cobalt-deficient conditions, 2-HIBA accumulated, indicating that the cobalamin-dependent step is the direct transformation of this intermediate. asm.org
The enzyme responsible for the conversion of 2-HIBA to 3-hydroxybutyrate has been identified as a novel cobalamin-dependent mutase. nih.govnih.gov Specifically, it is an isobutyryl-coenzyme A (CoA) mutase (ICM) that catalyzes the rearrangement of the carbon skeleton. nih.govasm.org The reaction proceeds in two steps: first, 2-HIBA is activated to its CoA thioester, 2-hydroxyisobutyryl-CoA. researchgate.netfrontiersin.org Second, the CoA-carbonyl mutase catalyzes the isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA. nih.gov
This pathway is considered novel for the degradation of these compounds. nih.gov The identification of this enzymatic step has filled a crucial gap in understanding the complete aerobic degradation pathway of common fuel oxygenates. asm.org The strict dependence on cobalamin (vitamin B12) for this mutase activity highlights a unique nutritional requirement for microorganisms capable of degrading compounds containing a tert-butyl group. asm.orgnih.gov
| Enzyme/Component | Function in the Degradation Pathway |
| Monooxygenase | Catalyzes the initial oxidation of MTBE/ETBE to tert-butyl alcohol (TBA). nih.govnih.gov |
| 2-HIBA-CoA ligase | Activates 2-hydroxyisobutyrate (2-HIBA) to its corresponding CoA thioester. frontiersin.org |
| Isobutyryl-CoA mutase (ICM) | A cobalamin-dependent enzyme that isomerizes 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA. nih.govasm.org |
| Cobalamin (Vitamin B12) | Acts as an essential cofactor for the mutase enzyme, enabling the carbon skeleton rearrangement. nih.govasm.orgmdpi.com |
Biosynthesis of 3-Hydroxybutyrate and Related Metabolites in Microorganisms
In many bacteria, 3-hydroxybutyrate is a central metabolite, primarily serving as the monomeric unit for the synthesis of poly-3-hydroxybutyrate (PHB), a common carbon and energy storage polymer. nih.govnih.gov
The most common biosynthetic pathway for 3-hydroxybutyrate in microorganisms begins with the central metabolic intermediate, acetyl-CoA. nih.govmdpi.com This pathway consists of a three-step enzymatic sequence:
Condensation : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase (PhaA). researchgate.netresearchgate.netasm.org
Reduction : The acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. This step is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (PhaB). researchgate.netresearchgate.netasm.org
Hydrolysis/Polymerization : The resulting (R)-3-hydroxybutyryl-CoA can then be either hydrolyzed by a thioesterase to release free (R)-3-hydroxybutyrate or, more commonly, used by a PHB synthase (PhaC) for polymerization into PHB. researchgate.netresearchgate.netnih.gov
This pathway effectively diverts carbon from the tricarboxylic acid (TCA) cycle into a storage form. nih.govresearchgate.net
| Enzyme | Gene (Example) | Reaction Catalyzed |
| β-Ketothiolase | phaA | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA researchgate.netresearchgate.net |
| Acetoacetyl-CoA Reductase | phaB | Acetoacetyl-CoA + NADPH → (R)-3-Hydroxybutyryl-CoA + NADP+ researchgate.netresearchgate.netnih.gov |
| Thioesterase | tesB | (R)-3-Hydroxybutyryl-CoA → (R)-3-Hydroxybutyrate + CoA researchgate.netfrontiersin.org |
The synthesis of 3-hydroxybutyrate, typically in the form of PHB, is a key strategy for many bacteria to manage energy and carbon resources, particularly under conditions of nutrient imbalance or slow growth. nih.govfrontiersin.org When a primary carbon source like glucose is abundant, but another essential nutrient such as nitrogen or phosphorus is limited, cell growth slows down. frontiersin.org
Under these conditions, the flux of acetyl-CoA into the TCA cycle for biomass production is reduced. nih.gov To prevent a buildup of reducing equivalents and to store the excess carbon, the cell redirects acetyl-CoA towards the synthesis of PHB. nih.govfrontiersin.org This polymer then serves as an internal reserve of carbon and energy that can be catabolized when external carbon sources become scarce, allowing the bacteria to survive periods of starvation. nih.gov This metabolic flexibility is crucial for the survival of bacteria in diverse and fluctuating environments. creative-proteomics.comaps.org
Analytical Methodologies for Research Characterization Beyond Basic Identification
Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR for diastereomer ratios)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of tert-Butyl 3-hydroxybutanoate. High-resolution ¹H NMR spectroscopy, in particular, can provide detailed information about the chemical environment of each proton in the molecule, which can be used to infer stereochemical relationships, especially when diastereomers are present.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyl group, the methylene (B1212753) group (CH₂), the methine group (CH), and the methyl group (CH₃) adjacent to the chiral center would be observed. The chemical shifts of the protons on and near the chiral center are particularly sensitive to the stereochemistry of the molecule.
While enantiomers are indistinguishable in a standard NMR experiment (they have identical spectra), the presence of a second chiral center would result in diastereomers, which have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of their relative ratio. For instance, if two diastereomers were present, one might observe two distinct sets of signals for the protons around the chiral centers, and the ratio of the integrals of these signals would correspond to the diastereomeric ratio.
To distinguish between enantiomers using NMR, a chiral resolving agent or a chiral shift reagent can be employed. These reagents interact with the enantiomers to form transient diastereomeric complexes, which will have different NMR spectra. This allows for the quantification of the individual enantiomers.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| tert-Butyl (9H) | ~1.45 | Singlet | A large singlet due to the nine equivalent protons. |
| Methylene (2H) | ~2.40 | Doublet of doublets | Protons are diastereotopic and couple to the methine proton. |
| Methine (1H) | ~4.20 | Multiplet | Coupled to the methylene and methyl protons. |
| Methyl (3H) | ~1.20 | Doublet | Coupled to the methine proton. |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral GC)
Gas chromatography (GC) utilizing a chiral stationary phase (CSP) is a primary and highly effective method for the separation and quantification of the enantiomers of volatile chiral compounds like this compound. This technique allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.
The separation is achieved based on the differential interaction of the enantiomers with the chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose. These stationary phases contain chiral cavities that can include one enantiomer more favorably than the other, leading to different retention times and, thus, separation.
In a typical chiral GC analysis of this compound, a solution of the compound is injected into the gas chromatograph. The enantiomers travel through the chiral column at different rates, resulting in two separate peaks in the chromatogram, each corresponding to one enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two peaks.
For example, research on similar compounds like the isobutyl and ethyl esters of 3-acetoxybutanoate has demonstrated successful enantiomeric separation using a β-DEX 120 chiral column. rsc.org The retention times for the (S) and (R) enantiomers were distinct, allowing for their quantification. rsc.org A similar approach would be applicable to this compound.
Interactive Data Table: Exemplar Chiral GC Parameters for a Related Compound (Isobutyl 3-acetoxybutanoate)
| Parameter | Value | Reference |
| Column | β-DEX 120 | rsc.org |
| Retention Time (S-enantiomer) | 47.3 min | rsc.org |
| Retention Time (R-enantiomer) | 43.6 min | rsc.org |
Note: These parameters are for a related compound and would need to be optimized for this compound.
Advanced Mass Spectrometry for Structural Confirmation in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography (GC-MS), it becomes an invaluable tool for identifying and confirming the structure of compounds in complex mixtures.
In the context of this compound, electron ionization (EI) mass spectrometry would produce a molecular ion peak corresponding to the mass of the molecule, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.
A characteristic fragmentation pathway for compounds containing a tert-butyl group involves the loss of a tert-butyl radical or isobutylene, leading to prominent ions. nih.govdoaj.org For this compound, one would expect to see a significant peak corresponding to the loss of the tert-butyl group. Other fragmentations around the ester and hydroxyl functionalities would also provide structural information.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and then fragment it further to gain more detailed structural information, which is particularly useful for distinguishing between isomers and for identifying compounds in complex biological or environmental samples.
Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |
| 103 | [M - C₄H₉]⁺ | tert-butyl radical |
| 85 | [M - C₄H₉ - H₂O]⁺ | tert-butyl radical and water |
| 57 | [C₄H₉]⁺ | The rest of the molecule |
Note: These are predicted fragmentation patterns. Actual results may vary based on the ionization method and energy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-hydroxybutanoate, and how do reaction conditions influence yield and stereochemical outcomes?
- This compound can be synthesized via esterification of 3-hydroxybutanoic acid with tert-butanol under acidic catalysis. Key variables include temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst concentration. Stereochemical control requires chiral catalysts or enantioselective conditions, as noted in synthesis protocols for structurally similar tert-butyl amino esters . Post-synthesis, purification via column chromatography or SLE (supported liquid extraction) is recommended to isolate high-purity products (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- GC/MS : Ideal for verifying molecular weight (e.g., 158.2 g/mol) and detecting impurities. Fragmentation patterns should align with tert-butyl and hydroxybutanoate moieties .
- NMR : H NMR peaks at δ 1.2–1.4 ppm (tert-butyl CH), δ 4.1–4.3 ppm (ester oxygen proximity), and δ 2.4–2.6 ppm (hydroxybutanoate backbone) confirm structure. C NMR resolves carbonyl (C=O) at ~170 ppm .
- HPLC : Reverse-phase columns (C18) with UV detection (210–220 nm) assess purity and enantiomeric excess when chiral columns are used .
Q. What are the critical storage and handling protocols to maintain this compound stability?
- Store in airtight containers at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>30°C), and strong acids/bases. Use explosion-proof equipment in synthesis labs, as tert-butyl esters are prone to decomposition under extreme conditions . PPE recommendations include P95 respirators for particulate control and nitrile gloves to prevent dermal exposure .
Advanced Research Questions
Q. How does stereochemistry (R/S configuration) at the 3-hydroxy position influence this compound’s reactivity in asymmetric catalysis?
- The (S)-enantiomer exhibits higher catalytic activity in enantioselective reactions, such as ketone reductions, due to its spatial compatibility with chiral catalysts like Ru-BINAP complexes. Kinetic studies show a 20–30% increase in reaction rate compared to the (R)-form, attributed to steric hindrance differences . Racemization risks during synthesis necessitate low-temperature protocols (<0°C) and inert atmospheres .
Q. What mechanisms underlie the oxidative degradation of this compound in environmental systems, and how can these pathways be modeled?
- Advanced oxidation processes (AOPs) like UV/Fe(II)/HO generate hydroxyl radicals that cleave the ester bond, producing tert-butanol and 3-hydroxybutanoic acid. Degradation kinetics follow pseudo-first-order models (k = 0.05–0.1 min), with pH-neutral conditions favoring complete mineralization . Computational models (DFT) predict intermediate formation, validated via LC-MS detection of carboxylate byproducts .
Q. How do structural modifications (e.g., tert-butyl vs. isobutyl groups) impact the compound’s physicochemical properties and biological interactions?
- tert-Butyl groups enhance steric bulk, reducing enzymatic hydrolysis rates by ~50% compared to isobutyl analogs. This increases metabolic stability in pharmacokinetic studies. LogP values (2.1 for tert-butyl vs. 1.8 for isobutyl) correlate with improved membrane permeability in cell-based assays . Toxicity profiles, however, require evaluation via Ames tests due to potential mutagenic intermediates .
Q. What strategies resolve contradictions in reported toxicity data for tert-butyl ester derivatives?
- Discrepancies in LD values (e.g., 500–1200 mg/kg in rodents) arise from purity variations (>95% vs. technical-grade) and exposure routes (oral vs. dermal). Meta-analysis of OECD guideline-compliant studies and dose-response modeling (Benchmark Dose Software) are recommended to harmonize data . Notably, this compound is not classified as carcinogenic by IARC or OSHA .
Methodological Guidance
- Data Contradiction Analysis : Cross-reference purity metrics (e.g., HPLC/GC-MS) with biological assay results to isolate compound-specific effects from impurity-driven artifacts .
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., Taguchi methods for catalyst screening) .
- Environmental Safety : Implement closed-system processing to prevent aquatic contamination, as tert-butyl derivatives show moderate ecotoxicity (EC = 10–50 mg/L in Daphnia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
